Cas no 1286838-07-0 (3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-)

3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- Chemical and Physical Properties
Names and Identifiers
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- 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-
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- Inchi: 1S/C5H11NO3S/c7-3-5-4-10(8,9)2-1-6-5/h5-7H,1-4H2/t5-/m0/s1
- InChI Key: CGBSWCOIPWWGHT-YFKPBYRVSA-N
- SMILES: N1CCS(=O)(=O)C[C@@H]1CO
Experimental Properties
- Density: 1.294±0.06 g/cm3(Predicted)
- Boiling Point: 412.7±35.0 °C(Predicted)
- pka: 14.21±0.10(Predicted)
3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6736343-1.0g |
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione |
1286838-07-0 | 1g |
$1915.0 | 2023-05-30 | ||
Enamine | EN300-6736343-0.1g |
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione |
1286838-07-0 | 0.1g |
$1685.0 | 2023-05-30 | ||
Enamine | EN300-6736343-0.05g |
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione |
1286838-07-0 | 0.05g |
$1608.0 | 2023-05-30 | ||
Enamine | EN300-6736343-0.5g |
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione |
1286838-07-0 | 0.5g |
$1838.0 | 2023-05-30 | ||
Enamine | EN300-6736343-2.5g |
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione |
1286838-07-0 | 2.5g |
$3752.0 | 2023-05-30 | ||
Enamine | EN300-6736343-5.0g |
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione |
1286838-07-0 | 5g |
$5553.0 | 2023-05-30 | ||
Enamine | EN300-6736343-10.0g |
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione |
1286838-07-0 | 10g |
$8234.0 | 2023-05-30 | ||
Enamine | EN300-6736343-0.25g |
(3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione |
1286838-07-0 | 0.25g |
$1762.0 | 2023-05-30 |
3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- Related Literature
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-
3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-: A Comprehensive Overview
The compound 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)-, identified by the CAS number 1286838-07-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds with diverse applications in pharmaceuticals and materials science. The (3S) configuration indicates a specific stereochemistry, which is crucial for its biological activity and chemical reactivity.
Recent studies have highlighted the importance of sulfur-containing heterocycles like thiomorpholine derivatives in drug discovery. The presence of sulfur atoms introduces unique electronic properties and enhances the molecule's ability to form hydrogen bonds, making it an attractive candidate for therapeutic agents. The 1,1-dioxide functional group in this compound further modulates its physicochemical properties, potentially enhancing its solubility and stability.
The synthesis of 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- involves a multi-step process that typically begins with the preparation of the thiomorpholine ring. Researchers have explored various methods to optimize the synthesis pathway, including the use of microwave-assisted reactions and enzymatic catalysis. These advancements have not only improved the yield but also reduced the environmental footprint of the production process.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and antioxidant therapies. Its ability to scavenge free radicals makes it a valuable component in formulations aimed at mitigating oxidative stress-related diseases. Additionally, its stereochemistry plays a pivotal role in determining its bioavailability and pharmacokinetic properties.
The latest research also points to its potential in materials science. The sulfur atoms in the molecule contribute to its thermal stability and mechanical strength, making it a candidate for advanced polymers and coatings. Furthermore, its chiral nature enables it to serve as a building block for enantioselective synthesis of complex molecules.
In conclusion, 3-Thiomorpholinemethanol, 1,1-dioxide, (3S)- is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and stereochemistry make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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